Chloromethanesulfinyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethanesulfinyl chloride can be synthesized through various methods. One common method involves the reaction of sodium sulfinate with chloromethyl chloroformate under controlled conditions . Another method includes the oxidation of chloromethyl sulfide using oxidizing agents like hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
In industrial settings, this compound is typically produced by the chlorination of methanesulfonyl chloride. This process involves the reaction of methanesulfonyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride .
Chemical Reactions Analysis
Types of Reactions
Chloromethanesulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium hypochlorite are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
Chloromethanesulfinyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethanesulfinyl chloride involves its reactivity with nucleophiles. It acts as an electrophile, reacting with nucleophilic groups such as amines, alcohols, and thiols. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic . The compound can also undergo oxidation and reduction reactions, leading to the formation of various products .
Comparison with Similar Compounds
Chloromethanesulfinyl chloride can be compared with other similar compounds such as:
Methanesulfonyl chloride: Similar in structure but lacks the chloromethyl group.
Chloromethylsulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
Chloromethyl chlorosulfate: Contains a chlorosulfate group instead of a sulfonyl chloride group.
Uniqueness
This compound is unique due to its dual reactivity as both a sulfonyl chloride and a chloromethyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
chloromethanesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2OS/c2-1-5(3)4/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWFBZCOPDCZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021996 |
Source
|
Record name | Methanesulfinyl chloride, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36963-28-7 |
Source
|
Record name | Methanesulfinyl chloride, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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